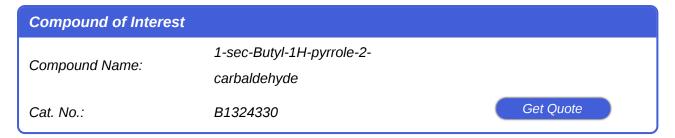


Spectroscopic and Structural Elucidation of Pyrrole-2-Carbaldehydes: A Technical Guide

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for pyrrole-2-carbaldehydes, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While specific experimental data for **1-sec-Butyl-1H-pyrrole-2-carbaldehyde** is not readily available in public databases, this document presents the detailed spectroscopic analysis of the parent compound, 1H-pyrrole-2-carbaldehyde, which serves as a foundational reference. The experimental protocols and data interpretation principles outlined herein are directly applicable to N-substituted derivatives, including the target molecule.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the reference compound, 1H-pyrrole-2-carbaldehyde. These values provide a baseline for the characterization of N-substituted analogues. The introduction of a sec-butyl group at the N-1 position is expected to primarily influence the chemical shifts of the pyrrole ring protons and introduce characteristic signals for the butyl group in the NMR spectra, while minimally affecting the IR and MS fragmentation patterns of the core structure.

Table 1: ¹H NMR Spectroscopic Data for 1H-Pyrrole-2-carbaldehyde



Assignment	Chemical Shift (ppm)	Solvent	Multiplicity	Coupling Constant (J) in Hz
H-5	7.185 - 7.235	CDCl ₃ / Acetone	m	J(H5,H4) = 2.3- 2.6, J(H5,H3) = 1.4-1.5, J(H5,NH) = 2.5- 3.0
H-3	7.012 - 7.028	CDCl ₃ / Acetone	m	J(H3,H4) = 3.8- 3.9, J(H3,H5) = 1.4-1.5, J(H3,NH) = 2.4- 2.6
H-4	6.308 - 6.342	CDCl₃ / Acetone	m	J(H4,H3) = 3.8- 3.9, J(H4,H5) = 2.3-2.6, J(H4,NH) = 2.3- 2.5
Aldehyde-H	9.504 - 9.570	CDCl₃ / Acetone	S	-
NH	10.8 - 11.409	CDCl ₃ / Acetone	br s	-

Data sourced from various spectral databases and may vary slightly based on solvent and concentration.[1][2]

Table 2: IR Spectroscopic Data for 1H-Pyrrole-2-carbaldehyde



Vibrational Mode	Frequency (cm ⁻¹)	Intensity
N-H Stretch	~3400	Strong, Broad
C-H Stretch (Aromatic)	~3100	Medium
C=O Stretch (Aldehyde)	1660-1680	Strong
C=C Stretch (Pyrrole Ring)	1400-1550	Medium-Strong
C-N Stretch	1300-1350	Medium

This data represents typical ranges for pyrrole-2-carbaldehydes.[1][3]

Table 3: Mass Spectrometry Data for 1H-Pyrrole-2-

carbaldehyde

m/z	Relative Intensity (%)	Assignment
95	100	[M] ⁺ (Molecular Ion)
94	~80	[M-H]+
67	~40	[M-CO] ⁺
39	~35	[C ₃ H ₃]+

Fragmentation patterns can be influenced by the ionization method used.[4][5]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of N-substituted pyrrole-2-carbaldehydes.

Synthesis of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde

A common method for the N-alkylation of pyrroles involves a nucleophilic substitution reaction.

• Deprotonation of Pyrrole-2-carbaldehyde: To a solution of 1H-pyrrole-2-carbaldehyde in a suitable aprotic solvent (e.g., DMF or THF), a strong base such as sodium hydride (NaH) is



added portion-wise at 0 °C. The reaction is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of the pyrrole.

- Alkylation: 2-Bromobutane (or another suitable sec-butyl halide) is added to the reaction
 mixture. The mixture is then allowed to warm to room temperature and stirred for several
 hours or until TLC analysis indicates the consumption of the starting material.
- Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard.
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher). Standard pulse programs are used for both one-dimensional and two-dimensional (e.g., COSY, HSQC, HMBC) experiments to aid in structural elucidation.

IR Spectroscopy

- Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.
- Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is recorded prior to the sample spectrum to subtract atmospheric and instrumental interferences.

Mass Spectrometry

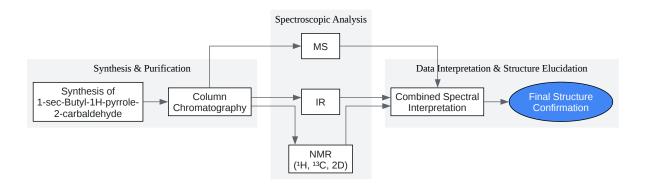
 Sample Introduction: The sample is introduced into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.



- Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) is used to generate ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualizations

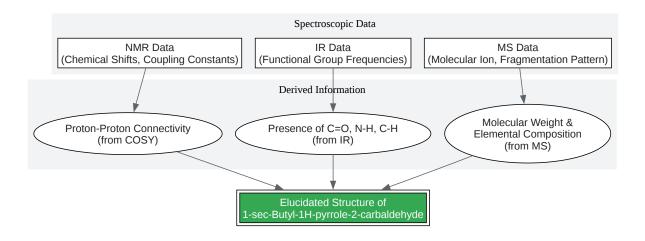
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in interpreting the resulting data.



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Caption: Experimental workflow for the synthesis and spectroscopic analysis of **1-sec-Butyl-1H-pyrrole-2-carbaldehyde**.





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Caption: Logical relationships in the interpretation of spectroscopic data for structural elucidation.

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